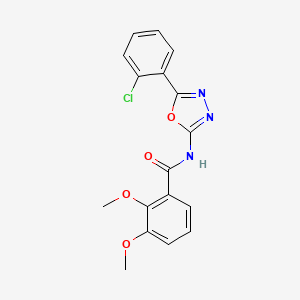

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis. Typically, oxadiazoles can be synthesized through the cyclodehydration of appropriate acylhydrazides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the 2-chlorophenyl group, and the 2,3-dimethoxybenzamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxadiazole ring might confer stability, while the chlorophenyl and dimethoxybenzamide groups might influence its solubility .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis and Antimicrobial Activity : The synthesis of 3,5-diphenylchlorinated-1,2,4-oxadiazoles has been explored, revealing insights into the antimicrobial properties of these compounds. Notably, the synthesis involves the reaction of benzamidoximes with appropriate acid chloride, leading to compounds with potential antimicrobial activity against various pathogens, including their evaluation for toxicity towards brine shrimp (Artemia salina Leach) (Machado et al., 2005).

Antioxidant Properties : Research into the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties has demonstrated the antioxidant activity of these compounds. The study used DPPH and FRAP assays to evaluate the antioxidant properties, with some compounds showing significant free-radical scavenging ability (Shakir et al., 2014).

Antimicrobial and Anti-Proliferative Activities : Another area of research focuses on the synthesis of 1,3,4-oxadiazole N-Mannich bases and their antimicrobial and anti-proliferative activities. This study highlights the broad-spectrum antibacterial activities of these compounds and their potent activity against Gram-positive bacteria. Furthermore, the anti-proliferative activity was evaluated against various cancer cell lines, indicating the potential for these compounds in cancer therapy (Al-Wahaibi et al., 2021).

Anticancer Evaluation : The design, synthesis, and anticancer evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides offer insights into the therapeutic potential of 1,3,4-oxadiazole derivatives. This research underscores the moderate to excellent anticancer activity of these compounds against several cancer cell lines, with some derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).

α-Glucosidase Inhibitory Potential : A novel synthetic route to 1,3,4-oxadiazole derivatives has been developed, showcasing their potent α-glucosidase inhibitory potential. This study provides a foundation for the development of new therapeutic agents for diabetes management, with molecular modeling and ADME predictions supporting the findings (Iftikhar et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4/c1-23-13-9-5-7-11(14(13)24-2)15(22)19-17-21-20-16(25-17)10-6-3-4-8-12(10)18/h3-9H,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOFNHCSVHPGAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2729624.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2729625.png)

![methyl [4-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2729631.png)

![5-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B2729638.png)

![N-[4-({[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B2729642.png)